molecular formula C19H24N2O B6936408 Isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methanone

Isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methanone

Cat. No.: B6936408
M. Wt: 296.4 g/mol
InChI Key: FMOQKMYUHZDFIV-UHFFFAOYSA-N
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Description

Isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methanone is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common method involves the cyclization of isoquinoline derivatives with piperidine derivatives under specific conditions. The reaction often requires the use of catalysts such as palladium or nickel to facilitate the cyclization process . The reaction conditions may include elevated temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and scalability. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methanol, while reduction may produce isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methane .

Mechanism of Action

The mechanism of action of isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-14(2)12-15-6-5-11-21(13-15)19(22)18-17-8-4-3-7-16(17)9-10-20-18/h3-4,7-10,14-15H,5-6,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOQKMYUHZDFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCCN(C1)C(=O)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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